molecular formula C9H8F4O B2574705 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol CAS No. 1251084-39-5

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol

Cat. No.: B2574705
CAS No.: 1251084-39-5
M. Wt: 208.156
InChI Key: FLOXSHGFDIXSRP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol is an organic compound with the molecular formula C₉H₈F₄O and a molecular weight of 208.16 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro groups, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with trifluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are advantageous.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-fluoro-3-methylphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl and fluoro groups enhance its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to various biological effects, depending on the target and context .

Comparison with Similar Compounds

Properties

IUPAC Name

2,2,2-trifluoro-1-(4-fluoro-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F4O/c1-5-4-6(2-3-7(5)10)8(14)9(11,12)13/h2-4,8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOXSHGFDIXSRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(F)(F)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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